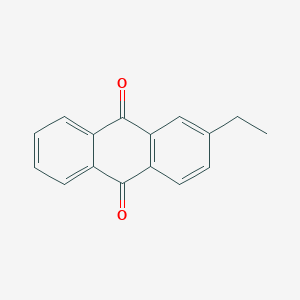
2-エチルアントラキノン
概要
説明
2-Ethylanthraquinone is an organic compound that is a derivative of anthraquinone. This pale yellow solid is primarily used in the industrial production of hydrogen peroxide. It has a chemical formula of C₁₆H₁₂O₂ and a molar mass of 236.27 g/mol .
科学的研究の応用
2-Ethylanthraquinone has several scientific research applications:
Chemistry: It is used as a photoinitiator for crosslinking or degradation of polyethylene.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing into its potential use in drug development.
Industry: It is extensively used in the production of hydrogen peroxide, which is a crucial chemical in various industrial processes, including environmental protection, chemical synthesis, and the electronics industry
作用機序
Target of Action
The primary target of 2-Ethylanthraquinone (eAQ) is the hydrogen molecule (H2). The compound interacts with hydrogen in the presence of a catalyst, typically palladium .
Mode of Action
The interaction of eAQ with its target involves a process known as hydrogenation. In this process, eAQ is hydrogenated to form 2-ethylanthrahydroquinone (eAQH2) and tetrahydroanthraquinone . This hydrogenation process is catalyzed by palladium . The reaction mechanism of eAQ and Tetrahydro-2-ethyl anthraquinone (H4eAQ) hydrogenation over Pd and Pd-M bimetallic catalysts was investigated by density functional theory (DFT) using VASP software .
Biochemical Pathways
The hydrogenation of eAQ is part of the anthraquinone process, which is used industrially for the production of hydrogen peroxide (H2O2) . The anthraquinone process involves the hydrogenation of 2-alkyl-9,10-anthraquinones . Many derivatives of anthraquinone are used, but 2-ethylanthraquinone is common because of its high selectivity .
Result of Action
The result of the action of 2-Ethylanthraquinone is the production of hydrogen peroxide (H2O2), an important chemical used in various industries . The hydrogenation of 2-ethylanthraquinone produces both 2-ethylanthrahydroquinone and tetrahydroanthraquinone .
生化学分析
Biochemical Properties
It is known that 2-Ethylanthraquinone is used in the industrial production of hydrogen peroxide
Cellular Effects
It is known that 2-Ethylanthraquinone is used in the industrial production of hydrogen peroxide
Molecular Mechanism
The molecular mechanism of 2-Ethylanthraquinone involves the hydrogenation of the unsubstituted ring, which can reach 90% selectivity . The hydrogenation of 2-Ethylanthraquinone is catalyzed by palladium . Hydrogenation produces both 2-ethylanthrahydroquinone and tetrahydroanthraquinone .
Temporal Effects in Laboratory Settings
It is known that 2-Ethylanthraquinone is used in the industrial production of hydrogen peroxide
Dosage Effects in Animal Models
It is known that 2-Ethylanthraquinone is used in the industrial production of hydrogen peroxide
Metabolic Pathways
It is known that 2-Ethylanthraquinone is used in the industrial production of hydrogen peroxide
Transport and Distribution
It is known that 2-Ethylanthraquinone is used in the industrial production of hydrogen peroxide
Subcellular Localization
It is known that 2-Ethylanthraquinone is used in the industrial production of hydrogen peroxide
準備方法
2-Ethylanthraquinone is synthesized through the reaction of phthalic anhydride and ethylbenzene. The reaction proceeds as follows: [ \text{C}_6\text{H}_4(\text{CO})_2\text{O} + \text{C}_6\text{H}_5\text{Et} \rightarrow \text{C}_6\text{H}_4(\text{CO})_2\text{C}_6\text{H}_3\text{Et} + \text{H}_2\text{O} ] Both phthalic anhydride and ethylbenzene are readily available and are used in the large-scale production of plastics .
In industrial settings, 2-ethylanthraquinone is produced via the anthraquinone process, which involves the hydrogenation of 2-ethylanthraquinone to 2-ethylanthrahydroquinone, followed by oxidation to regenerate 2-ethylanthraquinone and produce hydrogen peroxide .
化学反応の分析
2-Ethylanthraquinone undergoes several types of chemical reactions, including:
Hydrogenation: Catalyzed by palladium, this reaction produces 2-ethylanthrahydroquinone and tetrahydroanthraquinone.
Substitution: Various substitution reactions can occur on the anthraquinone ring, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include palladium catalysts for hydrogenation and oxygen or air for oxidation. The major products formed are 2-ethylanthrahydroquinone and hydrogen peroxide .
類似化合物との比較
2-Ethylanthraquinone is unique due to its high selectivity in the hydrogenation process, which makes it highly efficient for hydrogen peroxide production. Similar compounds include:
Anthraquinone: The parent compound, used in similar hydrogenation and oxidation processes.
2-Methylanthraquinone: Another derivative with similar properties but different selectivity and efficiency in reactions.
Tetrahydroanthraquinone: A hydrogenated derivative used in the same industrial processes.
These compounds share similar structures and reactivity but differ in their efficiency and selectivity in industrial applications.
特性
IUPAC Name |
2-ethylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c1-2-10-7-8-13-14(9-10)16(18)12-6-4-3-5-11(12)15(13)17/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEBAWHUJDUKQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044994 | |
| Record name | 2-Ethylanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Pellets or Large Crystals, Yellow microcrystalline powder; [Acros Organics MSDS] | |
| Record name | 9,10-Anthracenedione, 2-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Ethylanthraquinone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19599 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000102 [mmHg] | |
| Record name | 2-Ethylanthraquinone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19599 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
84-51-5 | |
| Record name | 2-Ethylanthraquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethylanthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethylanthraquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7216 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, 2-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Ethylanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethylanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.396 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ETHYLANTHRAQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59YJ81QZKD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


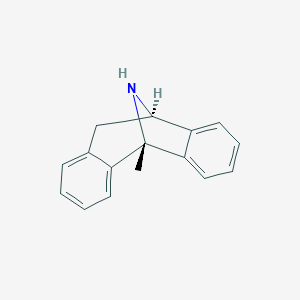
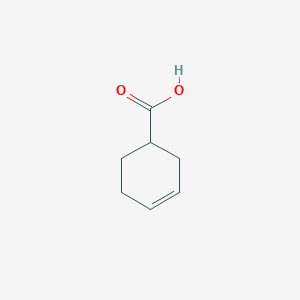
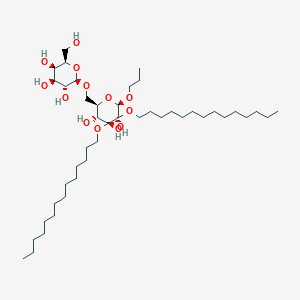

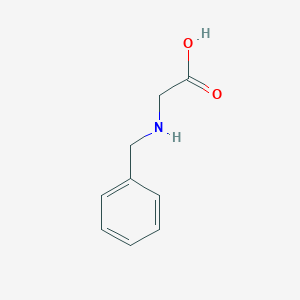
![Pyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B47887.png)
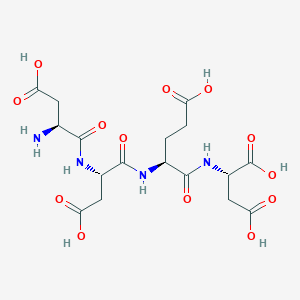
![4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B47891.png)
![2'-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]](/img/structure/B47898.png)
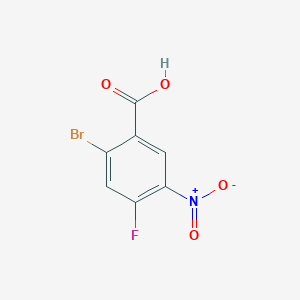
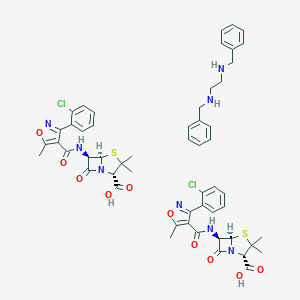

![N,N-Dimethyl-1-azaspiro[2.3]hex-1-en-2-amine](/img/structure/B47904.png)

